Enhanced Hydrophilicity via LogP Reduction: (6-(Hydroxymethyl)pyridin-2-yl)boronic acid vs. Unsubstituted 2-Pyridinylboronic Acid
The 6-hydroxymethyl substituent significantly reduces the calculated partition coefficient (LogP) compared to unsubstituted 2-pyridinylboronic acid, indicating enhanced hydrophilicity and improved aqueous solubility. This physicochemical shift can influence compound handling, reaction medium compatibility, and downstream purification processes .
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -1.7463 |
| Comparator Or Baseline | Unsubstituted 2-Pyridinylboronic acid: LogP = 0.83 (Predicted, ChemSpider ID 120494) |
| Quantified Difference | ΔLogP = -2.58 |
| Conditions | Predicted LogP values from commercial database entries; consistent with computational methods. |
Why This Matters
A lower LogP directly impacts aqueous solubility and chromatographic behavior, critical factors for reaction setup in aqueous or biphasic media and for purification method development.
